Linoleoyl-L-carnitine chloride
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVSGEUGKSYTLE-JVQMZHOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Linoleoyl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-L-carnitine chloride, a member of the long-chain acylcarnitine family, is a critical intermediate in cellular energy metabolism. As an ester of L-carnitine and linoleic acid, its primary role is intrinsically linked to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation. This process is fundamental for the generation of ATP from lipid stores, particularly in tissues with high energy demands such as skeletal and cardiac muscle. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its function. While direct quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established functions of L-carnitine and other long-chain acylcarnitines to provide a comprehensive overview for research and drug development professionals.
Core Mechanism: The Carnitine Shuttle and β-Oxidation
The central role of this compound in fatty acid metabolism is as a carrier molecule within the carnitine shuttle system. This multi-step process is essential for the translocation of long-chain fatty acids across the impermeable inner mitochondrial membrane.
1. Activation of Fatty Acids: Before entering the metabolic pathway, linoleic acid, a long-chain fatty acid, is activated in the cytoplasm by acyl-CoA synthetase, forming linoleoyl-CoA.
2. Formation of Linoleoyl-L-carnitine: At the outer mitochondrial membrane, the enzyme Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transesterification of the linoleoyl group from linoleoyl-CoA to L-carnitine, forming Linoleoyl-L-carnitine. This is the rate-limiting step in fatty acid oxidation.
3. Translocation across the Inner Mitochondrial Membrane: Linoleoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).
4. Reformation of Linoleoyl-CoA and β-Oxidation: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, reverses the process, transferring the linoleoyl group back to coenzyme A to reform linoleoyl-CoA. The liberated L-carnitine is transported back to the cytoplasm by CACT to continue the cycle. The regenerated linoleoyl-CoA is now available for β-oxidation.
5. β-Oxidation Spiral: Linoleoyl-CoA undergoes a series of four enzymatic reactions—oxidation, hydration, oxidation, and thiolysis—collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for further oxidation and ATP production, while FADH₂ and NADH donate their electrons to the electron transport chain.
Signaling Pathways and Regulation
The metabolism of fatty acids, and thus the role of Linoleoyl-L-carnitine, is tightly regulated by various signaling pathways that respond to the cell's energy status.
Regulation of CPT1 Activity
CPT1, the gateway for fatty acid entry into the mitochondria, is a key regulatory point. Its activity is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[1][2] This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is inhibited, preventing a futile cycle. Hormonal signals also play a role; for instance, glucagon (B607659) promotes fatty acid oxidation by reducing malonyl-CoA levels, while insulin (B600854) has the opposite effect.[3]
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[4][5][6]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle, PPARα is activated by fatty acids and their derivatives. Upon activation, it upregulates the expression of genes encoding for CPT1, CPT2, and various enzymes of the β-oxidation pathway.[4][5][6] It is plausible that Linoleoyl-L-carnitine, or linoleic acid itself, can directly or indirectly activate PPARα, thereby promoting its own oxidation.
-
PPARγ: While more commonly associated with adipogenesis, PPARγ also influences lipid metabolism.
The interplay between these signaling molecules ensures a coordinated regulation of fatty acid uptake, oxidation, and storage according to the metabolic needs of the cell.
Quantitative Data Summary
Table 1: Effect of L-carnitine and Acylcarnitine Supplementation on Fatty Acid Oxidation and Related Enzyme Activity
| Parameter | Treatment | Model System | Observed Effect | Reference(s) |
| Fatty Acid Oxidation Rate | L-carnitine | Healthy Adults | Significant increase in long-chain fatty acid oxidation | [7] |
| L-carnitine | Human Colon Cancer Cells | Increased fatty acid uptake and oxidation | [8] | |
| CPT1 Activity | Acetyl-L-carnitine | Aged Rat Heart Mitochondria | Restored age-related decline in CPT1 activity | [9] |
| L-carnitine | LPS-stimulated Fibroblast-like Synoviocytes | Upregulation of CPT1 activity | [10] | |
| CPT2 Activity | Bezafibrate (PPAR agonist) | CPT2-deficient Myoblasts | Increased residual CPT2 activity | [11] |
| Mitochondrial Respiration (Oxygen Consumption) | L-carnitine | Isolated Rat Liver Mitochondria | Increased ADP-induced mitochondrial respiration | [12] |
| L-carnitine | Isolated Rat Cardiac Mitochondria | Attenuated palmitoyl-CoA-induced mitochondrial membrane depolarization | [13] |
Table 2: Effect of L-carnitine on Gene Expression of Fatty Acid Metabolism Enzymes
| Gene | Treatment | Model System | Observed Effect | Reference(s) |
| CPT1A | L-carnitine | H₂O₂-treated Human Hepatocytes | Attenuated H₂O₂-induced decrease in CPT1A expression | [3][14] |
| PPARα agonist | Rat Hepatoma Cells | Upregulation of CPT1A expression | [5] | |
| CPT2 | PPARδ agonist | CPT2-deficient Myoblasts | Increased CPT2 mRNA levels | [11] |
| Acyl-CoA Oxidase (ACOX) | L-carnitine | H₂O₂-treated Human Hepatocytes | Attenuated H₂O₂-induced decrease in ACOX expression | [3][14] |
| PPARα | L-carnitine | H₂O₂-treated Human Hepatocytes | Attenuated H₂O₂-induced decrease in PPARα expression | [3][14] |
Experimental Protocols
To investigate the precise role and effects of this compound on fatty acid metabolism, a variety of in vitro and in vivo experimental approaches can be employed. The following are detailed methodologies for key experiments.
Measurement of Fatty Acid Oxidation Rate
This protocol determines the rate at which cells can oxidize fatty acids, providing a direct measure of the impact of this compound on this pathway.
-
Principle: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate). The rate of β-oxidation is determined by measuring the amount of radiolabeled acid-soluble metabolites (acetyl-CoA and TCA cycle intermediates) produced.
-
Materials:
-
Cell culture medium
-
This compound
-
[1-¹⁴C]palmitic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Cell Culture: Plate cells (e.g., hepatocytes, myoblasts) in multi-well plates and grow to confluence.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]palmitate complexed to BSA in serum-free medium.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Oxidation Assay:
-
Remove the pre-incubation medium and add the [¹⁴C]palmitate-BSA medium.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding ice-cold PCA.
-
Centrifuge the plates to pellet the precipitated protein.
-
-
Quantification:
-
Transfer the supernatant (containing acid-soluble metabolites) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in the cell pellet for normalization.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of [¹⁴C]palmitate converted to acid-soluble metabolites per milligram of protein per hour.
-
CPT1 Activity Assay
This assay measures the activity of the rate-limiting enzyme in fatty acid oxidation.
-
Principle: The activity of CPT1 is determined by measuring the rate of formation of radiolabeled acylcarnitine from L-[³H]carnitine and a fatty acyl-CoA substrate.
-
Materials:
-
Isolated mitochondria or cell lysates
-
This compound (as a potential modulator)
-
L-[methyl-³H]carnitine
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., HEPES, KCl, EDTA)
-
Butanol
-
Scintillation cocktail and counter
-
-
Procedure:
-
Sample Preparation: Isolate mitochondria from tissues or cells, or prepare cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer, BSA, and palmitoyl-CoA.
-
Treatment: Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding L-[³H]carnitine and the mitochondrial/lysate sample.
-
Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes).
-
Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the radiolabeled palmitoylcarnitine (B157527) into a butanol phase.
-
Quantification:
-
Transfer an aliquot of the butanol phase to a scintillation vial.
-
Evaporate the butanol and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate CPT1 activity as nanomoles of palmitoylcarnitine formed per minute per milligram of protein.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This method is used to quantify the expression levels of genes involved in fatty acid metabolism in response to treatment with this compound.
-
Principle: The mRNA from treated cells is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amount of amplified DNA is quantified in real-time using a fluorescent dye.
-
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe)
-
Gene-specific primers for target genes (e.g., CPT1A, CPT2, PPARA, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to a control group using the 2-ΔΔCt method.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Carnitine Shuttle Pathway for Linoleoyl-L-carnitine.
Caption: Experimental Workflow for Fatty Acid Oxidation Assay.
Caption: PPARα Signaling Pathway in Fatty Acid Metabolism.
Conclusion
This compound is a pivotal molecule in fatty acid metabolism, serving as the crucial transport form of linoleic acid for its entry into the mitochondria for β-oxidation. Its formation, transport, and reconversion are tightly regulated steps that are integrated with the overall energy status of the cell through signaling pathways involving key molecules like malonyl-CoA and PPARs. While direct experimental evidence specifically detailing the quantitative effects of this compound is an area for future research, the extensive knowledge of L-carnitine and other long-chain acylcarnitines provides a robust framework for understanding its function. The experimental protocols outlined in this guide offer a clear path for researchers to further elucidate the specific roles and therapeutic potential of this compound in metabolic health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of carnitine palmitoyltransferase activity by malonyl-CoA in mitochondria from sheep liver, a tissue with a low capacity for fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Peroxisome Proliferator-Activated Receptors (PPAR-α/γ) and the Fatty Acid Metabolizing Enzyme Protein CPT1A by Camel Milk Treatment Counteracts the High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased carnitine-dependent fatty acid uptake into mitochondria of human colon cancer cells induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.eafit.edu.co [repository.eafit.edu.co]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. L-carnitine is essential to beta-oxidation of quarried fatty acid from mitochondrial membrane by PLA(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective action of L-carnitine on cardiac mitochondrial function and structure against fatty acid stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Biological Functions of Long-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation. Linoleoyl-L-carnitine, an ester of linoleic acid and L-carnitine, is a key member of this class. While indispensable for energy production, emerging evidence has cast a new light on LCACs, revealing them as potent signaling molecules with significant and diverse biological activities. An accumulation of these metabolites is increasingly linked to pathological conditions such as cardiovascular diseases, insulin (B600854) resistance, and inflammation. This technical guide provides an in-depth exploration of the core biological functions of LCACs like Linoleoyl-L-carnitine, with a focus on their molecular mechanisms, associated pathologies, and the experimental methodologies used to investigate them.
Core Biological Functions
Mitochondrial Fatty Acid Transport and Energy Metabolism
The canonical function of LCACs is to facilitate the entry of long-chain fatty acids into the mitochondrial matrix, a critical step in cellular energy production. Free long-chain fatty acids are first activated to their acyl-CoA esters in the cytoplasm. These acyl-CoAs are then converted to acylcarnitines by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane. The resulting LCAC, such as linoleoyl-L-carnitine, is then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway to generate acetyl-CoA, NADH, and FADH2 for ATP production.
Caption: Carnitine shuttle for long-chain fatty acid transport into the mitochondria.
Pathophysiological Roles of Long-Chain Acylcarnitines
Elevated levels of LCACs are observed in various pathological states and are increasingly recognized as active players in disease progression rather than just biomarkers.
Inflammation
LCACs have been shown to activate pro-inflammatory signaling pathways. Studies have demonstrated that long-chain acylcarnitines can induce the expression of cyclooxygenase-2 (COX-2) and stimulate the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose- and chain length-dependent manner. This inflammatory response is often mediated through the activation of key signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling family. Some evidence suggests that these effects can be mediated in a MyD88-dependent manner, an
An In-Depth Technical Guide to the Potential Neuroprotective Properties of Linoleoyl-L-carnitine Chloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the neuroprotective properties of Linoleoyl-L-carnitine chloride is currently limited in publicly available scientific literature. This guide synthesizes information from studies on L-carnitine and its acetylated form, Acetyl-L-carnitine, to extrapolate the potential mechanisms and neuroprotective effects of this compound. The presented data and protocols are based on these related compounds and should serve as a foundation for future research specifically on this compound.
Introduction
This compound is a long-chain acylcarnitine, an ester of L-carnitine and linoleic acid. L-carnitine and its derivatives are essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and ATP production. Given the critical role of mitochondrial function in neuronal health, there is a strong rationale for investigating the neuroprotective potential of acylcarnitines. Neurological disorders are often associated with mitochondrial dysfunction, oxidative stress, and inflammation, all of which are pathways potentially modulated by L-carnitine and its esters. This document explores the hypothesized neuroprotective properties of this compound based on the established effects of its parent compound, L-carnitine.
Core Neuroprotective Mechanisms
The neuroprotective effects of L-carnitine and its derivatives are believed to be multifactorial, primarily revolving around the enhancement of mitochondrial function, reduction of oxidative stress, and modulation of inflammatory and apoptotic pathways.
Enhancement of Mitochondrial Function
L-carnitine is indispensable for the transport of long-chain fatty acids into the mitochondria. This process is crucial for generating ATP, the primary energy currency of the cell. In the context of neuroprotection, maintaining mitochondrial bioenergetics is vital for neuronal survival and function. Studies on L-carnitine have demonstrated its ability to improve mitochondrial metabolism, which can be critical in protecting neurons from various insults.
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative diseases. L-carnitine has been shown to possess antioxidant properties, protecting cells from oxidative damage. It may achieve this by preventing the formation of ROS and reducing cellular damage.
Modulation of Inflammation and Apoptosis
Neuroinflammation is a common feature of neurodegenerative diseases. L-carnitine supplementation has been shown to reduce inflammatory markers in various experimental models. Furthermore, L-carnitine can inhibit apoptosis (programmed cell death) by modulating key signaling pathways and reducing the expression of pro-apoptotic proteins.
Quantitative Data on the Neuroprotective Effects of L-Carnitine
The following tables summarize quantitative data from in vitro and in vivo studies on L-carnitine, providing insights into the potential efficacy of this compound.
Table 1: In Vitro Neuroprotective Effects of L-Carnitine
| Parameter | Cell Type | Insult | L-Carnitine Concentration | Outcome | Reference |
| Cell Viability | Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Significant increase in cell viability | |
| SH-SY5Y Neuroblastoma | Glyceraldehyde (GA) | 3 mM | Significant protection against GA-induced decrease in cell viability | ||
| Cytotoxicity (LDH Leakage) | Rat Primary Cortical Neurons | OGD | 100 µM | Significant decrease in LDH leakage | |
| Apoptosis (TUNEL Assay) | Rat Primary Cortical Neurons | OGD | 100 µM | Dose-dependent decrease in TUNEL-positive cells | |
| Rat Forebrain Primary Cultures | MPP+ | Not specified | Significantly reduced MPP+-induced apoptosis |
Table 2: Effects of L-Carnitine on Oxidative Stress Markers
| Parameter | Model System | Insult | L-Carnitine Concentration/Dose | Outcome | Reference |
| Reactive Oxygen Species (ROS) | Rat Primary Cortical Neurons | OGD | 10 µM and 100 µM | Significant decrease in ROS formation |
Linoleoyl-L-carnitine as a potential biomarker for metabolic disorders.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease, represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Linoleoyl-L-carnitine, an acylcarnitine ester of linoleic acid, has emerged as a potential biomarker reflecting alterations in fatty acid metabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the role of linoleoyl-L-carnitine as a potential biomarker, including quantitative data, detailed experimental protocols, and an exploration of associated signaling pathways.
The Role of Linoleoyl-L-Carnitine in Metabolism
L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Linoleic acid is an essential omega-6 polyunsaturated fatty acid, and its metabolism is intricately linked to inflammatory and metabolic signaling pathways. The formation of linoleoyl-L-carnitine is catalyzed by carnitine acyltransferases. Alterations in the levels of linoleoyl-L-carnitine can therefore reflect an imbalance between fatty acid availability and mitochondrial oxidative capacity, a hallmark of metabolic disorders.
Quantitative Data on Acylcarnitines in Metabolic Disorders
While specific quantitative data for linoleoyl-L-carnitine is not always reported individually in studies, the broader class of long-chain acylcarnitines, which includes linoleoyl-L-carnitine, is frequently found to be altered in metabolic diseases. The following tables summarize representative findings on long-chain acylcarnitine levels in various metabolic disorders. It is important to note that these values can vary depending on the specific study population, analytical methods, and sample type.
Table 1: Myocardial Carnitine Levels in Chronic Heart Failure
| Analyte | Control Group (nmol/g wet tissue) | Chronic Heart Failure Patients (nmol/g wet tissue) | p-value |
| Free Carnitine | 769 ± 267 | 412 ± 142 | < 0.01 |
| Long-Chain Acylcarnitine | 317 ± 72 | 532 ± 169 | < 0.01 |
| Total Carnitine | 1315 ± 377 | 1321 ± 170 | Not Significant |
Data adapted from a study on myocardial biopsy specimens, indicating a significant increase in long-chain acylcarnitines in the heart tissue of patients with chronic heart failure.[2][3]
Table 2: Effects of L-Carnitine Supplementation on Lipid Profile in Type 2 Diabetes
| Parameter | L-Carnitine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |
| Total Cholesterol (mg/dL) | -8.1 ± 15.2 | -1.3 ± 14.9 | 0.031 |
| LDL-C (mg/dL) | -5.8 ± 10.4 | -1.1 ± 9.8 | 0.045 |
| Triglycerides (mg/dL) | -21.4 ± 26.0 | -4.0 ± 22.1 | 0.018 |
| HDL-C (mg/dL) | +1.0 ± 2.5 | -0.1 ± 2.3 | 0.14 |
This table summarizes the effects of L-carnitine supplementation on lipid profiles in adults with type 2 diabetes, suggesting a potential therapeutic role for L-carnitine in managing diabetic dyslipidemia.[4]
Table 3: L-Carnitine Supplementation in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Outcome | L-Carnitine Supplementation | Placebo/Control | p-value |
| Alanine Aminotransferase (ALT) (IU/L) | Significant Reduction | No Significant Change | <0.0001 |
| Aspartate Aminotransferase (AST) (IU/L) | Significant Reduction | No Significant Change | =0.0005 |
| Triglycerides (mg/dL) | Significant Reduction | No Significant Change | <0.05 |
| Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR) | Significant Reduction | No Significant Change | <0.001 |
This table highlights the beneficial effects of L-carnitine supplementation on liver enzymes, triglycerides, and insulin resistance in patients with NAFLD.[5][6][7][8]
Experimental Protocols
The accurate quantification of linoleoyl-L-carnitine is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the analysis of acylcarnitines in complex biological matrices.
Protocol 1: Quantification of Linoleoyl-L-Carnitine in Human Plasma by LC-MS/MS
1. Sample Preparation: [9][10][11]
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a deuterated internal standard for linoleoyl-L-carnitine (e.g., Linoleoyl-d4-L-carnitine).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: [12][13][14]
-
Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is commonly employed to separate the acylcarnitines.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
Linoleoyl-L-carnitine: The precursor ion (Q1) is m/z 424.4 and a common product ion (Q3) is m/z 85.1 (corresponding to the carnitine backbone fragment).
-
Internal Standard (Linoleoyl-d4-L-carnitine): The precursor ion (Q1) is m/z 428.4 and the product ion (Q3) is m/z 85.1.
- Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity for each analyte.
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of linoleoyl-L-carnitine.
Signaling Pathways and Logical Relationships
Linoleoyl-L-carnitine is not merely a metabolic intermediate but is also implicated in cellular signaling. Its levels can influence pathways that regulate lipid metabolism, inflammation, and insulin sensitivity.
Fatty Acid Transport and β-Oxidation Workflow
The fundamental role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondria for energy production. An imbalance in this process is a key feature of metabolic disorders.
Caption: Workflow of fatty acid transport via the carnitine shuttle.
Linoleoyl-L-Carnitine and PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are master regulators of lipid and glucose metabolism. L-carnitine and its esters can modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation.[15][16]
Caption: Linoleoyl-L-Carnitine's potential influence on PPARα signaling.
Linoleoyl-L-Carnitine and Inflammatory Pathways
Chronic low-grade inflammation is a key feature of metabolic disorders. Altered levels of acylcarnitines, including linoleoyl-L-carnitine, may contribute to or be a marker of this inflammatory state. L-carnitine has been shown to have anti-inflammatory effects, potentially through the modulation of NF-κB signaling.[17]
Caption: Potential interplay between linoleoyl-L-carnitine and inflammatory signaling.
Conclusion
Linoleoyl-L-carnitine holds promise as a biomarker for metabolic disorders, reflecting the intricate relationship between fatty acid metabolism, mitochondrial function, and cellular signaling. While more research is needed to establish definitive concentration ranges for specific diseases, the available data on long-chain acylcarnitines strongly suggest their involvement in the pathophysiology of these conditions. The standardized LC-MS/MS methods described in this guide provide a robust platform for the accurate quantification of linoleoyl-L-carnitine in clinical and research settings. Further investigation into the precise role of linoleoyl-L-carnitine in signaling pathways will be crucial for a deeper understanding of its biomarker potential and for the development of targeted therapeutic strategies for metabolic diseases.
References
- 1. Human Metabolome Database: Showing metabocard for Linoleyl carnitine (HMDB0006469) [hmdb.ca]
- 2. Myocardial free carnitine and fatty acylcarnitine levels in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnitine treatment for congestive heart failure--experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-Carnitine Supplementation on Lipid Profiles in Adults with Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Trial [simmr.info]
- 5. examine.com [examine.com]
- 6. Efficacy and safety of carnitine supplementation on NAFLD: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. The Role of L-Carnitine in the Improvement of Liver Tests and Glycemic Control among Patients with Non-Alcoholic Fatty Liver Disease: A Meta-Analysis | Philippine Journal of Gastroenterology [philjgastro.com]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. L-carnitine exerts a nutrigenomic effect via direct modulation of nuclear receptor signaling in adipocytes, hepatocytes and SKMC, demonstrating its nutritional impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sample Preparation for the Extraction of Linoleoyl-L-carnitine from Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of carnitine and linoleic acid. Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for β-oxidation and energy production. The quantitative analysis of specific acylcarnitines like Linoleoyl-L-carnitine in tissue samples is vital for studying fatty acid oxidation disorders, mitochondrial dysfunction, and metabolic diseases such as diabetes.
Extracting these analytes from complex tissue matrices presents a significant challenge. An effective sample preparation protocol is essential to remove interfering substances like proteins and phospholipids, concentrate the analyte of interest, and ensure high recovery and reproducibility for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for the extraction of Linoleoyl-L-carnitine from tissue, focusing on homogenization, protein precipitation, and optional solid-phase extraction (SPE) for sample cleanup.
Overview of Extraction Strategies
A robust workflow for tissue extraction of acylcarnitines involves several key steps:
-
Tissue Disruption and Homogenization: This is the critical first step to break down the tissue structure and release intracellular metabolites. Techniques range from mechanical methods like bead beating or rotor-stator homogenization to manual grinding of frozen tissue. Performing this step at low temperatures and in an organic solvent is crucial to quench metabolic activity and prevent degradation.
-
Protein Precipitation (PPT): Tissues have high protein content that can interfere with LC-MS analysis. PPT using a cold, water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), is a common and efficient method to remove the majority of proteins. Acetonitrile is often favored as it tends to generate larger protein precipitates that are easier to separate by centrifugation.
-
Solid-Phase Extraction (SPE): For cleaner samples and enhanced sensitivity, an SPE step can be incorporated after protein precipitation. Mixed-mode or cation-exchange cartridges are effective for selectively retaining and concentrating polar analytes like acylcarnitines while removing salts and other interferences.
-
Derivatization (Optional): To improve chromatographic separation and ionization efficiency in mass spectrometry, acylcarnitines can be derivatized to their butyl esters. This is particularly useful for discriminating between isobaric species. However, many modern hydrophilic interaction liquid chromatography (HILIC) methods can quantify carnitines without derivatization.
Experimental Protocols
Protocol 1: Tissue Homogenization and Protein Precipitation
This protocol describes a widely used method for extracting acylcarnitines from tissue using organic solvent precipitation. It is suitable for a variety of tissue types.
Materials:
-
Frozen tissue sample (-80°C)
-
Internal Standards (IS): e.g., [²H₃]C₁₆-acylcarnitine
-
Extraction Solvent: Acetonitrile/Methanol (80:20, v/v), pre-chilled to -20°C
-
Reconstitution Solvent: Acetonitrile/Water (50:50, v/v)
-
Equipment: Analytical balance, bead beater homogenizer (e.g., FastPrep), ceramic beads, refrigerated centrifuge, solvent evaporator (e.g., nitrogen stream), vortex mixer.
Procedure:
-
Weighing: Tare a pre-chilled 2 mL tube containing ceramic beads. Weigh approximately 30-50 mg of frozen tissue quickly to prevent thawing. Record the exact weight.
-
Homogenization: Immediately add 1 mL of ice-cold 80% acetonitrile containing the internal standard to the tube.
-
Disruption: Homogenize the tissue using a bead beater (e.g., 4.5 m/s for 60 seconds). Ensure the sample remains cold to minimize enzymatic activity.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 - 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of reconstitution solvent (e.g., 50% acetonitrile/water). Vortex thoroughly to ensure all analytes are dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time (13,000 x g for 5 minutes at 4°C) to remove any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used following Protocol 1 (after step 6) for cleaner samples, which is particularly useful for complex tissues or when higher sensitivity is required.
Materials:
-
Supernatant from Protocol 1, Step 6
-
SPE Cartridges: Mixed-mode, reversed-phase/strong cation-exchange (e.g., Oasis MCX)
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: Methanol
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Equipment: SPE vacuum manifold, solvent evaporator.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water.
In vitro assays to study the effects of Linoleoyl-L-carnitine on cell cultures.
Application Notes & Protocols: In Vitro Effects of Linoleoyl-L-carnitine
Introduction
Linoleoyl-L-carnitine is a long-chain acylcarnitine, an ester of L-carnitine and linoleic acid. L-carnitine and its acyl esters are essential for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process is critical in tissues with high energy demands, such as skeletal and cardiac muscle. Studying the in vitro effects of Linoleoyl-L-carnitine can elucidate its impact on cell viability, apoptosis, lipid metabolism, and mitochondrial function. These application notes provide detailed protocols for a suite of assays designed to characterize the cellular responses to Linoleoyl-L-carnitine treatment.
Mechanism of Action: The Carnitine Shuttle
Linoleoyl-L-carnitine is a key intermediate in the transport of linoleic acid across the inner mitochondrial membrane. This process, known as the carnitine shuttle, involves several enzymes and transporters. Understanding this pathway is fundamental to interpreting the metabolic effects of exogenous Linoleoyl-L-carnitine administration in cell cultures.
Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport into mitochondria.
Cell Viability and Cytotoxicity Assays
Application Note
Assessing the effect of Linoleoyl-L-carnitine on cell viability is a crucial first step. Tetrazolium reduction assays like MTT and XTT measure the metabolic activity of cells, which is generally proportional to the number of viable cells. These assays can determine if Linoleoyl-L-carnitine exhibits cytotoxic effects or impacts cell proliferation. For instance, studies have shown that L-carnitine can selectively inhibit cancer cell growth.
MTT Assay Protocol
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well tissue culture plates
-
Linoleoyl-L-carnitine stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Linoleoyl-L-carnitine in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Troubleshooting & Optimization
How to improve the stability of Linoleoyl-L-carnitine chloride in solution?
This technical support center provides guidance on improving the stability of Linoleoyl-L-carnitine chloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound in aqueous solutions is the hydrolysis of the ester bond linking the linoleoyl group to the L-carnitine backbone. This reaction is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of this compound in solution?
A2: Based on stability studies of the parent molecule, L-carnitine, and general principles of ester chemistry, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 3-7).[1][2][3][4] Both strongly acidic and, particularly, basic conditions can catalyze the hydrolysis of the ester linkage, leading to the degradation of the molecule.[1][2][3][4]
Q3: What are the expected degradation products of this compound in solution?
A3: The expected degradation products from the hydrolysis of this compound are L-carnitine and linoleic acid.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions should be prepared in a suitable organic solvent such as ethanol (B145695), DMSO, or DMF.[5][6] If aqueous solutions are necessary, they should be prepared fresh and used immediately. For short-term storage of aqueous solutions, it is advisable to keep them at low temperatures (2-8°C) and buffered to a slightly acidic pH. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.[7]
Q5: Is this compound sensitive to light or oxidation?
A5: While forced degradation studies on L-carnitine showed it to be relatively stable against photolysis and oxidation, the linoleoyl group in this compound contains two double bonds, which could be susceptible to oxidation.[1][2][3] Therefore, it is good practice to protect solutions from light and to use degassed solvents to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stored solutions, validate their integrity before use. Control the pH of your experimental buffer to be within the optimal range (pH 3-7). |
| Appearance of unexpected peaks in chromatography | Presence of degradation products (L-carnitine and linoleic acid). | Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Adjust solution preparation and storage protocols to minimize degradation. |
| Loss of biological activity | Hydrolysis of the ester bond, leading to inactive degradation products. | Ensure the stability of the compound under your specific experimental conditions. Consider performing a time-course experiment to determine the rate of degradation in your system. |
Experimental Protocols
Protocol for Preparation of a Stabilized Aqueous Solution of this compound
-
Solvent Selection: Whenever possible, prepare stock solutions in anhydrous ethanol, DMSO, or DMF.[5][6]
-
Buffer Preparation: If an aqueous solution is required, use a buffer system that maintains a pH between 3 and 7. A phosphate (B84403) buffer is a suitable choice.[1][2][3]
-
Dissolution:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile, dry container.
-
If preparing an aqueous solution, first dissolve the compound in a small amount of a co-solvent like ethanol before adding the aqueous buffer to the desired final concentration. This can improve solubility and reduce the risk of localized high pH that can occur during dissolution.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.
-
-
Handling:
-
Protect the solution from light by using amber vials or by covering the container with aluminum foil.
-
To minimize oxidation, consider using deoxygenated solvents and purging the headspace of the storage vial with an inert gas like nitrogen or argon.
-
Data Presentation
Table 1: Summary of Factors Affecting L-carnitine Stability in Solution (as a proxy for this compound)
| Condition | Effect on Stability | Recommendation | Reference |
| Acidic pH (<3) | Significant degradation | Avoid prolonged exposure to strongly acidic conditions. | [1][2][3] |
| Neutral to Slightly Acidic pH (3-7) | Relatively stable | Maintain pH in this range for optimal stability. | [1][2][3][4] |
| Basic pH (>7) | Drastic degradation | Avoid basic conditions. | [1][2][3][4] |
| Elevated Temperature | Increased degradation rate | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). | [4] |
| Light Exposure | Minimal degradation reported for L-carnitine, but potential for oxidation of the linoleoyl group. | Protect solutions from light. | [1][2][3] |
| Oxidative Stress | Minimal degradation reported for L-carnitine, but potential for oxidation of the linoleoyl group. | Use deoxygenated solvents and store under an inert atmosphere. | [1][2][3] |
Mandatory Visualization
Caption: Presumed hydrolytic degradation pathway of this compound.
References
- 1. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets | Semantic Scholar [semanticscholar.org]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. netascientific.com [netascientific.com]
- 7. medchemexpress.com [medchemexpress.com]
Common sources of error in the quantification of plasma acylcarnitines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of error in the quantification of plasma acylcarnitines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect the accuracy of plasma acylcarnitine quantification?
A1: Several pre-analytical factors can significantly impact the accuracy of plasma acylcarnitine measurements. These include the choice of anticoagulant, sample handling, and the physiological state of the subject. For instance, concentrations of long-chain acylcarnitines can be up to five times higher in EDTA whole blood or dried blood spots compared to serum or anticoagulated plasma. It is also crucial to consider the subject's fasting state, as a recent meal can alter acylcarnitine profiles. Physical activity has also been shown to significantly alter the concentrations of amino acids and short-chain acylcarnitines.
Q2: How does sample storage temperature and duration affect acylcarnitine stability?
A2: Sample stability is critical for reliable quantification. Acylcarnitines are stable in dried blood spots for at least 330 days when stored at -18°C. However, at room temperature, acylcarnitines can hydrolyze to free carnitine, with the rate of decay being logarithmic and dependent on the acyl chain length; short-chain acylcarnitines hydrolyze more rapidly than long-chain ones. This hydrolysis can lead to a decrease in specific acylcarnitine concentrations and a corresponding increase in free carnitine levels over time.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to isobaric and isomeric interferences.
Q: My acylcarnitine quantification by tandem mass spectrometry (MS/MS) is showing unexpected or inconsistent results. Could isomeric or isobaric compounds be interfering with the analysis?
A: Yes, this is a significant source of error in acylcarnitine analysis, particularly when using flow-injection tandem mass spectrometry without chromatographic separation. Isobaric and isomeric acylcarnitines have the same mass-to-charge ratio and cannot be distinguished by MS/MS alone, leading to potential overestimation of certain species and inaccurate results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isobaric and isomeric interferences.
Detailed Experimental Protocol: Implementation of HILIC-MS/MS for Acylcarnitine Separation
To resolve isobaric and isomeric interferences, implementing a liquid chromatography step prior to mass spectrometry is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to provide optimal separation of acylcarnitines.
-
Chromatographic Conditions:
-
Column: A HILIC column is used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) is typically employed.
-
Flow Rate: A suitable flow rate is established to ensure optimal separation.
-
Analysis Time: A typical analysis can be completed in under 25 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for sensitive and specific detection of each acylcarnitine.
-
-
Method Validation: The developed LC-MS/MS method must be validated according to bioanalytical method guidelines, assessing parameters such as:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
-
Quantitative Data: Comparison of Methods
| Parameter | Flow-Injection MS/MS | LC-MS/MS |
| Separation of Isomers | No | Yes |
| Risk of Inaccurate Quantification | High due to interferences | Low |
| Analysis Time per Sample | ~1.5 - 2 minutes | ~14 - 22 minutes |
| Method Specificity | Lower | Higher |
Issue 2: Sample matrix effects leading to ion suppression or enhancement.
Q: I am observing poor reproducibility and accuracy in my plasma acylcarnitine measurements. Could this be due to matrix effects in the mass spectrometer?
A: Yes, matrix effects, particularly ion suppression, are a major concern in LC-MS based bioanalysis. Co-eluting endogenous components from the plasma matrix can interfere with the ionization of the target analytes in the ESI source, leading to either a decrease (suppression) or increase (enhancement) in the signal intensity. This can significantly compromise the accuracy, precision, and sensitivity of the assay.
Logical Relationship of Ion Suppression:
Caption: The process of ion suppression in the ESI source.
Troubleshooting Strategies:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize a strong cation-exchange SPE to effectively isolate acylcarnitines from interfering matrix components. This can significantly improve recovery and reduce matrix effects.
-
Protein Precipitation: While a common technique, it may not be sufficient to remove all interfering substances. Ensure proper washing of the protein pellet to remove trapped free carnitine and short-chain acylcarnitines.
-
-
Optimize Chromatographic Separation:
-
Ensure that the acylcarnitines elute in a region of the chromatogram with minimal co-eluting matrix components.
-
The use of ion-pairing agents like heptafluorobutyric acid (HFBA) at very low concentrations can improve peak shape, but care must be taken as stronger agents like trifluoroacetic acid can cause significant ion suppression.
-
-
Use of Internal Standards:
-
Employ stable isotope-labeled internal standards for each analyte to compensate for matrix effects. The internal standard should co-elute with the analyte and experience the same degree of ion suppression or enhancement.
-
Quantitative Data: Impact of Sample Preparation on Recovery
A study demonstrated that an optimized sample isolation procedure using strong cation-exchange solid-phase extraction resulted in an average recovery of 84% ± 9% for 65 different acylcarnitines, with a range of 68% to 105%. This represents a significant improvement over other methods like silica (B1680970) gel SPE, especially for dicarboxylic acylcarnitines.
Issue 3: Hydrolysis of acylcarnitines during sample preparation.
Q: My free carnitine levels appear to be artificially high, and my acylcarnitine concentrations are lower than expected. Could hydrolysis be occurring during my sample preparation?
A: Yes, the derivatization step, often involving acidic conditions and high temperatures to form butyl esters for MS/MS analysis, can cause partial hydrolysis of acylcarnitines to free carnitine. This can lead to an inaccurate assessment of both free carnitine and individual acylcarnitine concentrations.
Factors Influencing Hydrolysis:
Improving the recovery of Linoleoyl-L-carnitine from biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Linoleoyl-L-carnitine from biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Linoleoyl-L-carnitine.
Issue 1: Low Recovery of Linoleoyl-L-carnitine
Question: We are experiencing low recovery of Linoleoyl-L-carnitine from our plasma/tissue samples. What are the potential causes and how can we improve our yield?
Answer:
Low recovery of long-chain acylcarnitines like Linoleoyl-L-carnitine can stem from several factors throughout the experimental workflow. Here are the primary causes and their corresponding solutions:
-
Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the trapping of Linoleoyl-L-carnitine within the protein pellet.
-
Solution: Ensure the correct ratio of organic solvent to the sample is used. A common starting point is a 4:1 ratio of cold methanol (B129727) or acetonitrile (B52724) to plasma/tissue homogenate.[1] Incubating the samples at low temperatures (e.g., -20°C) for an extended period (e.g., 1 hour) after adding the organic solvent can enhance protein precipitation.[1]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently solubilizing long-chain acylcarnitines.
-
Solution: For long-chain acylcarnitines (C10-C18), solvent extraction using hexan-2-ol from unacidified urine has been shown to be effective.[2] For plasma, a mixture of methanol and acetonitrile is commonly used.[1] Comparing different solvent systems is recommended to find the optimal one for your specific sample type.
-
-
Sample pH: The pH of the sample can influence the extraction efficiency of acylcarnitines.
-
Adsorption to Surfaces: Linoleoyl-L-carnitine, being a lipid-like molecule, can adsorb to plasticware, especially during sample processing and storage.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Additionally, minimizing sample transfer steps can reduce losses.
-
Issue 2: Poor Peak Shape in LC-MS/MS Analysis
Question: Our chromatograms for Linoleoyl-L-carnitine show significant peak tailing and broadening. What could be causing this and how can we fix it?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. The most common causes and solutions are:
-
Column Contamination: Accumulation of matrix components from biological samples on the analytical column is a frequent cause of peak distortion.
-
Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before injection. Regularly flush the column with a strong solvent, and consider using a guard column to protect the analytical column.
-
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are crucial for achieving good peak shape.
-
Solution: Ensure the mobile phase is properly buffered and that its pH is appropriate for the analyte. For acylcarnitines, mobile phases containing a small amount of a weak acid like formic acid are common.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column's stationary phase can lead to peak tailing.
-
Solution: Use a high-quality, end-capped column to minimize these interactions. Sometimes, adding a small amount of a competing agent to the mobile phase can help.
-
-
Injection Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: High Signal Variability and Ion Suppression
Question: We are observing high variability in our signal intensity for Linoleoyl-L-carnitine between samples. Could this be due to ion suppression?
Answer:
Yes, high signal variability is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.
-
Cause: Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed signal.
-
Solution:
-
Improve Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE), can effectively remove many of the interfering matrix components.
-
Optimize Chromatography: Adjusting the chromatographic method to separate the Linoleoyl-L-carnitine peak from the regions of significant ion suppression is a highly effective strategy.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Linoleoyl-L-carnitine is the best way to compensate for matrix effects. The SIL-IS will be affected by ion suppression to the same extent as the analyte, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step for extracting Linoleoyl-L-carnitine from plasma?
A1: A widely used and effective first step is protein precipitation with a cold organic solvent. A common protocol involves adding four volumes of cold methanol or a 1:1 mixture of methanol and acetonitrile to one volume of plasma. After vortexing and incubation at a low temperature, centrifugation is used to pellet the precipitated proteins.[1] The supernatant containing the acylcarnitines is then collected for further processing or direct analysis.
Q2: Is derivatization necessary for the analysis of Linoleoyl-L-carnitine by LC-MS/MS?
A2: With modern, sensitive tandem mass spectrometers, derivatization is generally not required for the analysis of Linoleoyl-L-carnitine. Direct analysis of the underivatized molecule is common and preferred as it simplifies the sample preparation workflow and avoids potential side reactions.
Q3: What type of chromatography is best suited for Linoleoyl-L-carnitine analysis?
A3: Reversed-phase chromatography is the most common and effective technique for separating long-chain acylcarnitines like Linoleoyl-L-carnitine. C18 columns are widely used and provide good retention and separation from other matrix components.
Q4: How should I store my biological samples to ensure the stability of Linoleoyl-L-carnitine?
A4: To prevent degradation, biological samples should be processed as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C.[1] Repeated freeze-thaw cycles should be avoided as they can lead to the hydrolysis of the acylcarnitine ester bond.
Data Presentation
Table 1: Comparison of Acylcarnitine Recovery from Plasma using Different Extraction Methods
| Acylcarnitine | Extraction Method A: Acidified Acetonitrile from Liquid Plasma (%) | Extraction Method B: Methanol from Plasma Spotted on Filter Paper (%) |
| Acetylcarnitine (C2) | 95 ± 5 | 98 ± 4 |
| Propionylcarnitine (C3) | 94 ± 6 | 97 ± 5 |
| Butyrylcarnitine (C4) | 96 ± 4 | 99 ± 3 |
| Octanoylcarnitine (C8) | 93 ± 7 | 96 ± 6 |
| Myristoylcarnitine (C14) | 91 ± 8 | 94 ± 7 |
| Palmitoylcarnitine (C16) | 90 ± 9 | 93 ± 8 |
| Linoleoyl-L-carnitine (C18:2) | ~90 (estimated) | ~93 (estimated) |
Data adapted from a study comparing extraction methods for a range of acylcarnitines. The values for Linoleoyl-L-carnitine are estimated based on the trend observed for other long-chain acylcarnitines.
Experimental Protocols
Protocol 1: Extraction of Linoleoyl-L-carnitine from Plasma using Protein Precipitation
This protocol is a standard method for the extraction of acylcarnitines from plasma samples.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples briefly to ensure homogeneity.
-
Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 400 µL of a cold ( -20°C) 1:1 (v/v) solution of methanol and acetonitrile to the plasma sample.
-
If using a stable isotope-labeled internal standard for Linoleoyl-L-carnitine, add it to the solvent mixture before adding to the plasma.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 1 hour to facilitate complete protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.[1]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the Linoleoyl-L-carnitine, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of Linoleoyl-L-carnitine from Tissue using Homogenization and Protein Precipitation
This protocol is suitable for the extraction of acylcarnitines from solid tissue samples.
-
Sample Preparation:
-
Weigh approximately 20 mg of frozen tissue.
-
Add 200 µL of cold water to the tissue in a homogenization tube.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]
-
-
Supernatant Collection and Processing:
-
Follow steps 4 and 5 from Protocol 1 to collect, dry, and reconstitute the supernatant.
-
Visualizations
Caption: A simplified experimental workflow for the analysis of Linoleoyl-L-carnitine.
Caption: The role of carnitine in transporting long-chain fatty acids into the mitochondria.
References
Validation & Comparative
Investigating the differential effects of various long-chain acylcarnitines on gene expression.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various long-chain acylcarnitines on gene expression, supported by experimental data. The information is intended to assist researchers in understanding the nuanced roles of these metabolites in cellular signaling and pathology.
Comparative Analysis of Gene Expression Changes
The following table summarizes the observed effects of different long-chain acylcarnitines on the expression of key genes implicated in inflammation and metabolism. The data is compiled from various in vitro studies and highlights the differential impact of these molecules.
| Long-Chain Acylcarnitine | Experimental Model | Concentration(s) | Target Gene / Protein | Observed Effect on Expression / Activity |
| Palmitoylcarnitine (C16:0) | C2C12 myotubes | 25 µM | Interleukin-6 (IL-6) | 4.1-fold increase in production |
| C2C12 myotubes | 50 µM | Interleukin-6 (IL-6) | 14.9-fold increase in production | |
| C2C12 myotubes | 100 µM | Interleukin-6 (IL-6) | 31.4-fold increase in production | |
| C2C12 myotubes | 10 - 25 µM | p38 MAPK | Increased phosphorylation (activation) | |
| C2C12 myotubes | 10 - 25 µM | JNK MAPK | Increased phosphorylation (activation) | |
| C2C12 myotubes | 10 - 25 µM | ERK MAPK | Increased phosphorylation (activation) | |
| Myristoylcarnitine (C14:0) | RAW 264.7 macrophages | 5 - 25 µM | Proinflammatory Cytokines | Dose-dependent increase in expression and secretion |
| RAW 264.7 macrophages | 25 µM | Cyclooxygenase-2 (COX-2) | Induction of expression | |
| RAW 264.7 macrophages | 25 µM | JNK & ERK MAPK | Time-dependent increase in phosphorylation | |
| Stearoylcarnitine (C18:0) | Zebrafish embryos | 0.1 - 0.5 µM | pparg, ppargc1a | Significant downregulation |
| Zebrafish embryos | 0.1 - 0.5 µM | cox4i1, cox4i2 | Significant downregulation | |
| Oleoylcarnitine (C18:1) | Zebrafish embryos | 0.1 - 0.5 µM | pparg, ppargc1a | Significant downregulation |
| Zebrafish embryos | 0.1 - 0.5 µM | cox4i1, cox4i2 | Significant downregulation |
Experimental Protocols
The following provides a generalized methodology for investigating the effects of long-chain acylcarnitines on gene expression in a cell culture model, based on common practices in the cited literature.
1. Cell Culture and Differentiation:
-
Murine C2C12 myoblasts or RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For C2C12 cells, differentiation into myotubes is induced by switching to DMEM with 2% horse serum once the cells reach confluence. Experiments are typically performed on 4-5 day differentiated myotubes.
2. Acylcarnitine Treatment:
-
Long-chain acylcarnitines (e.g., palmitoylcarnitine, myristoylcarnitine) are dissolved in a suitable vehicle (e.g., sterile water or a mild solvent) to prepare stock solutions.
-
Differentiated myotubes or macrophages are serum-starved for 2-4 hours in media containing 0.25% FBS.
-
Cells are then treated with various concentrations of the long-chain acylcarnitine of interest for a specified duration (e.g., 6, 18, or 24 hours). A vehicle-only control is run in parallel.
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the RNA templates using a reverse transcription kit.
-
qRT-PCR is performed using a thermal cycler with SYBR Green or TaqMan probes to quantify the expression levels of target genes.
-
Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, beta-actin).
-
The fold change in gene expression is calculated using the 2-ΔΔCt method.
4. Protein Analysis (Western Blotting):
-
For signaling pathway analysis, cells are lysed at various time points post-treatment.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of signaling proteins (e.g., p-JNK, JNK, p-ERK, ERK).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Pro-inflammatory Gene Expression Induced by Long-Chain Acylcarnitines:
Caption: Pro-inflammatory signaling cascade initiated by long-chain acylcarnitines.
Experimental Workflow for Investigating Differential Gene Expression:
Caption: Workflow for analyzing differential gene expression.
Validating Analytical Methods for Linoleoyl-L-carnitine: A Comparative Guide to Ensuring FDA/ICH Compliance
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive comparison of analytical techniques for Linoleoyl-L-carnitine, with a focus on meeting the stringent requirements of the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.
Linoleoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in fatty acid metabolism and cellular energy production. Accurate and reliable quantification of this and other acylcarnitines is vital in various research and clinical settings, including the diagnosis of metabolic disorders. This guide delves into the prevalent analytical methodologies, offering a comparative analysis of their performance characteristics and providing detailed experimental protocols to aid in the selection and validation of the most suitable method for your research needs.
Comparison of Analytical Methods for Acylcarnitine Analysis
The two primary analytical techniques for the quantification of Linoleoyl-L-carnitine and other acylcarnitines are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they offer distinct advantages and are suited for different analytical challenges.
| Validation Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS | ICH Q2(R1) Guideline |
| Specificity/Selectivity | Moderate to high. Relies on chromatographic separation. Potential for interference from co-eluting compounds. | Very high. Mass spectrometry provides an additional dimension of selectivity based on mass-to-charge ratio, minimizing interferences.[1][2] | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity compared to LC-MS/MS. | High sensitivity, capable of detecting and quantifying very low concentrations of analytes.[1] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD). The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ). |
| Linearity & Range | Good linearity over a specific concentration range. | Excellent linearity over a wide dynamic range. | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | Good accuracy, typically assessed by recovery studies. | High accuracy, often determined using isotopically labeled internal standards.[3] | The closeness of test results obtained by the method to the true value. |
| Precision (Repeatability & Intermediate Precision) | Good precision, with RSD values typically below 15%. | Excellent precision, with RSD values often below 10%.[3] | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Robustness | Can be sensitive to small variations in mobile phase composition, pH, and temperature. | Generally more robust due to the high selectivity of the detector. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Sample Preparation: A Critical First Step
The choice of sample preparation technique is crucial for accurate and reproducible results. The most common methods for biological matrices such as plasma, serum, and tissue are:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.
-
Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., d3-Linoleoyl-L-carnitine). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. The supernatant is then transferred for analysis.
-
-
Solid-Phase Extraction (SPE): A more selective method that can remove interfering substances and concentrate the analyte.
-
Protocol: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the pre-treated plasma sample onto the cartridge. Wash the cartridge with a low-organic solvent to remove interferences. Elute the acylcarnitines with a high-organic solvent. The eluate is then evaporated and reconstituted in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.
Analytical Method: LC-MS/MS for High-Throughput and Sensitive Quantification
LC-MS/MS has become the gold standard for acylcarnitine analysis due to its superior sensitivity and selectivity.[1][2]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible chromatography.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion formed after fragmentation.
-
For Linoleoyl-L-carnitine: The precursor ion would be [M+H]+, and a characteristic product ion (e.g., m/z 85, corresponding to the carnitine moiety) would be monitored.
-
Visualizing the Workflow and Validation Process
To further clarify the analytical process, the following diagrams illustrate the key steps involved in method validation and a typical LC-MS/MS workflow.
Caption: A streamlined workflow for analytical method validation as per FDA/ICH guidelines.
Caption: A typical workflow for the analysis of Linoleoyl-L-carnitine using LC-MS/MS.
Conclusion
Validating an analytical method for Linoleoyl-L-carnitine according to FDA and ICH guidelines is a meticulous but essential process. While HPLC-based methods can be suitable for certain applications, LC-MS/MS offers unparalleled sensitivity, selectivity, and throughput, making it the preferred method for complex biological matrices and demanding research applications. By carefully considering the validation parameters outlined in this guide and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable, and defensible data that meets the highest regulatory standards.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
